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molecular formula C16H22N2S B8299332 5-(3,5-Dimethylphenylthio)-4-isopropyl-1,2-dimethyl-1H-imidazole

5-(3,5-Dimethylphenylthio)-4-isopropyl-1,2-dimethyl-1H-imidazole

Cat. No. B8299332
M. Wt: 274.4 g/mol
InChI Key: ISQMSXNDRIMLIX-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

In methylene chloride (6 ml)was dissolved 60 mg (0.20 mmol)of 5-(3,5-dimethylphenylthio)-4-isopropyl-1,2-dimethyl-1H-imidazole, followed by addition of 223 mg (1.00 mmol)of 80% metachloroperbenzoic acid, and the mixture was stirred at room temperature for 1 hour. To the reaction mixture, an aqueous solution of sodium thiosulfate and then an aqueous solution of sodium hydrogen carbonate were added, and the mixture was extracted with methylene chloride. The extract was washed with saturated brine and dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue purified by silica gel chromatography (ethyl acetate), and recrystallized from n-hexane, to give 24 mg of Compound I-105 (yield 39%), mp 126-128° C.
Quantity
223 mg
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
CC1C=C(S[C:10]2[N:14]([CH3:15])[C:13]([CH3:16])=[N:12][C:11]=2[CH:17]([CH3:19])[CH3:18])C=C(C)C=1.Cl[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([C:27](OO)=O)[CH:22]=1.[S:31]([O-:35])([O-])(=[O:33])=S.[Na+].[Na+].[C:38](=O)([O-])O.[Na+]>C(Cl)Cl>[CH3:38][C:21]1[CH:26]=[C:25]([S:31]([C:10]2[N:14]([CH3:15])[C:13]([CH3:16])=[N:12][C:11]=2[CH:17]([CH3:18])[CH3:19])(=[O:35])=[O:33])[CH:24]=[C:23]([CH3:27])[CH:22]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
223 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)SC1=C(N=C(N1C)C)C(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue purified by silica gel chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)S(=O)(=O)C1=C(N=C(N1C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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